molecular formula C21H30N4O B3806524 (3R,4R)-4-(azepan-1-yl)-1-[(3-methylquinoxalin-2-yl)methyl]piperidin-3-ol

(3R,4R)-4-(azepan-1-yl)-1-[(3-methylquinoxalin-2-yl)methyl]piperidin-3-ol

Cat. No.: B3806524
M. Wt: 354.5 g/mol
InChI Key: AZWYDNIJRXRDFF-NHCUHLMSSA-N
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Description

(3R,4R)-4-(azepan-1-yl)-1-[(3-methylquinoxalin-2-yl)methyl]piperidin-3-ol: is a complex organic compound that features a piperidine ring substituted with an azepane group and a quinoxaline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-(azepan-1-yl)-1-[(3-methylquinoxalin-2-yl)methyl]piperidin-3-ol typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the azepane group and the quinoxaline moiety. Key steps include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Azepane Group: This step may involve nucleophilic substitution reactions where the azepane group is attached to the piperidine ring.

    Attachment of the Quinoxaline Moiety: This is often done through coupling reactions, such as Suzuki or Heck coupling, using quinoxaline derivatives.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves:

    Scaling up the reactions: Ensuring that the reactions can be performed on a large scale without significant loss of efficiency.

    Purification: Using techniques such as crystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-(azepan-1-yl)-1-[(3-methylquinoxalin-2-yl)methyl]piperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

(3R,4R)-4-(azepan-1-yl)-1-[(3-methylquinoxalin-2-yl)methyl]piperidin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (3R,4R)-4-(azepan-1-yl)-1-[(3-methylquinoxalin-2-yl)methyl]piperidin-3-ol involves its interaction with specific molecular targets within the body. These targets may include:

    Receptors: The compound may bind to and modulate the activity of certain receptors, such as neurotransmitter receptors.

    Enzymes: It may inhibit or activate specific enzymes, affecting various biochemical pathways.

    Ion Channels: The compound could influence the function of ion channels, altering cellular excitability and signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,4R)-4-(azepan-1-yl)-1-[(3-methylquinoxalin-2-yl)methyl]piperidin-3-ol is unique due to its specific combination of functional groups and its potential therapeutic applications. Its structure allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(3R,4R)-4-(azepan-1-yl)-1-[(3-methylquinoxalin-2-yl)methyl]piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O/c1-16-19(23-18-9-5-4-8-17(18)22-16)14-24-13-10-20(21(26)15-24)25-11-6-2-3-7-12-25/h4-5,8-9,20-21,26H,2-3,6-7,10-15H2,1H3/t20-,21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZWYDNIJRXRDFF-NHCUHLMSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1CN3CCC(C(C3)O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=CC=CC=C2N=C1CN3CC[C@H]([C@@H](C3)O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3R,4R)-4-(azepan-1-yl)-1-[(3-methylquinoxalin-2-yl)methyl]piperidin-3-ol
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